2-Tert-butylphenol

Beschreibung

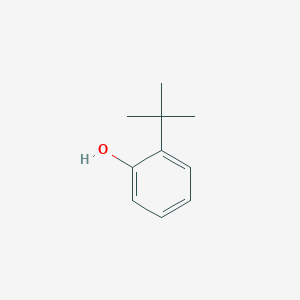

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQOZHYUIDYNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026525 | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Light yellow or amber liquid; [HSDB] Colorless or yellow liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

223 °C @ 760 mm Hg, 223 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

110 °C, 230 °F OC, 80 °C c.c. | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN ETHER; SOL IN ALKALI, CARBON TETRACHLORIDE, SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL, INSOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.2 (poor) | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9783 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.2 | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

LIGHT YELLOW LIQUID, Amber-colored liquid | |

CAS No. |

88-18-6, 27178-34-3 | |

| Record name | 2-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL2FPV3N0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-6.8 °C | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-tert-butylphenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-tert-butylphenol (2-TBP). It is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Physicochemical Properties

2-tert-butylphenol, an organic compound with the formula (CH₃)₃CC₆H₄OH, is a colorless to light yellow liquid with a characteristic phenolic odor.[1] It is one of three isomeric tert-butylphenols and serves as a crucial intermediate in the synthesis of more complex molecules, such as antioxidants and fragrance components.[2]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of 2-tert-butylphenol.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Melting Point | -7 °C (266 K; 19 °F) | [2][4] |

| Boiling Point | 224 °C (497 K; 435 °F) | [4] |

| Density | 0.978 g/mL at 25 °C | [2][4] |

| Water Solubility | 0.23 g/100 mL (at 20 °C) | [6][7][8] |

| pKa | 10.28 - 10.62 | [1][6][7] |

| LogP (Octanol-Water) | 3.3 | [7] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [6] |

| Flash Point | 102 °C (215.6 °F) - Pensky-Martens closed cup | |

| Refractive Index | n20/D 1.523 |

Synthesis and Experimental Protocols

The primary industrial method for producing 2-tert-butylphenol is the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutylene.[2][5]

General Experimental Protocol: Synthesis of 2-tert-butylphenol

This protocol describes a general laboratory procedure for the synthesis of 2-tert-butylphenol. The reaction yields a mixture of 2-tert-butylphenol and 4-tert-butylphenol, which can be separated by distillation.

Materials:

-

Phenol

-

Isobutylene or tert-butyl alcohol

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or an acidic ion-exchange resin)[9][10]

-

Solvent (e.g., a non-polar organic solvent like toluene)

-

Reaction flask equipped with a stirrer, condenser, and gas inlet

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: If using a solid catalyst like an ion-exchange resin, ensure it is properly activated according to the manufacturer's instructions.

-

Reaction Setup: Charge the reaction flask with phenol and the chosen solvent. If using a liquid acid catalyst like sulfuric acid, add it cautiously to the phenol mixture while stirring.

-

Alkylation: Heat the mixture to the desired reaction temperature (typically between 80-120°C).[9][11]

-

Isobutylene Addition: Introduce a controlled stream of isobutylene gas into the reaction mixture through the gas inlet.[9] Alternatively, if using tert-butyl alcohol, it can be added dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of phenol and the selectivity towards 2-tert-butylphenol.[9]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. If a liquid acid catalyst was used, neutralize the mixture with a weak base (e.g., sodium bicarbonate solution) and wash with water in a separatory funnel.

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation. The crude product, a mixture of isomers, can then be purified by fractional distillation under reduced pressure to isolate the 2-tert-butylphenol.

Experimental Workflow: Synthesis of 2-tert-butylphenol

The following diagram illustrates the logical workflow for the synthesis and purification of 2-tert-butylphenol.

Caption: Synthesis and purification workflow for 2-tert-butylphenol.

Key Chemical Reactions

2-tert-butylphenol undergoes typical reactions of phenols. The hydroxyl group is weakly acidic, and the aromatic ring is activated towards electrophilic substitution, primarily at the para position (position 4) due to steric hindrance from the bulky tert-butyl group at the ortho position.

A significant industrial reaction is the further alkylation of 2-tert-butylphenol with isobutene to produce 2,6-di-tert-butylphenol, a widely used antioxidant.[2][10]

Logical Relationship: Production of Antioxidants

The diagram below outlines the role of 2-tert-butylphenol as an intermediate in the production of a common antioxidant.

Caption: Role of 2-tert-butylphenol as an intermediate.

Safety and Handling

2-tert-butylphenol is classified as corrosive and can cause severe skin burns and eye damage.[12][13] It is also harmful if swallowed or inhaled.[12] When handling this chemical, appropriate personal protective equipment, including chemical-resistant gloves, splash goggles, and a face shield, should be worn.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[15]

Storage: Store in a cool, dry, well-ventilated area separated from strong oxidants, strong bases, and food products.[13][15]

Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal. Avoid allowing the chemical to enter waterways as it is toxic to aquatic life with long-lasting effects.[12][13]

References

- 1. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 3. 2-tert-Butylphenol | CAS 88-18-6 | LGC Standards [lgcstandards.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 2-tert-Butylphenol - Wikiwand [wikiwand.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 2-tert-Butylphenol CAS#: 88-18-6 [m.chemicalbook.com]

- 8. 2-tert-Butylphenol, 99% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

- 10. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]

- 11. prepchem.com [prepchem.com]

- 12. cpachem.com [cpachem.com]

- 13. ICSC 1549 - 2-TERT-BUTYLPHENOL [inchem.org]

- 14. 2-tert-Butylphenol(88-18-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88-18-6 Name: 2-tert-butylphenol [xixisys.com]

An In-depth Technical Guide to the Characterization of 2-tert-butylphenol (CAS Number 88-18-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butylphenol (CAS 88-18-6), a significant organic compound utilized as an intermediate in the synthesis of antioxidants, fragrances, and various agrochemicals. This document details its physicochemical properties, synthesis, spectroscopic characterization, and safety information, adhering to the highest standards of scientific accuracy and presentation for a technical audience.

Physicochemical Properties

2-tert-butylphenol is a colorless to pale yellow, viscous liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 88-18-6 | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Melting Point | -7 °C | [1] |

| Boiling Point | 224 °C | [1] |

| Density | 0.982 g/cm³ at 20 °C | [1] |

| Solubility in Water | 0.23 g/100 mL at 20 °C | [1] |

| Refractive Index | 1.522 - 1.525 at 20 °C | [2] |

| Vapor Pressure | 0.1 mmHg at 20 °C | [2] |

| Flash Point | >110 °C | [2] |

Synthesis of 2-tert-butylphenol

The primary industrial method for synthesizing 2-tert-butylphenol is the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutene.[2] The reaction involves the electrophilic substitution of a hydrogen atom on the phenol ring with a tert-butyl group, primarily at the ortho position.

Caption: Synthesis of 2-tert-butylphenol via Friedel-Crafts alkylation.

Experimental Protocol for Synthesis

The following is a representative laboratory-scale protocol for the synthesis of 2-tert-butylphenol.

Materials:

-

Phenol

-

Isobutene gas

-

Sulfonated polystyrene-polydivinylbenzene ion exchange resin (acidic catalyst)

-

Anhydrous toluene (solvent)

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve phenol in anhydrous toluene.

-

Add the acidic catalyst to the solution. The ratio of phenol to catalyst can be optimized, with a common starting point being 1:0.05 by weight.[1]

-

Heat the mixture to the desired reaction temperature (e.g., 95 °C) with continuous stirring.[2]

-

Slowly bubble isobutene gas through the reaction mixture. The molar ratio of phenol to isobutene should be controlled to favor mono-alkylation.[1]

-

Monitor the reaction progress using an appropriate technique such as Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

The solvent can be removed under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum to isolate 2-tert-butylphenol.

Spectroscopic Characterization

A general workflow for the characterization of synthesized 2-tert-butylphenol is presented below.

Caption: General workflow for the characterization of 2-tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Expected Chemical Shifts:

-

Aromatic protons will appear in the range of 6.5-7.5 ppm.

-

The hydroxyl proton will exhibit a broad singlet, with its chemical shift being concentration and solvent dependent.

-

The tert-butyl protons will appear as a sharp singlet around 1.4 ppm.

-

¹³C NMR Spectroscopy

-

Expected Chemical Shifts:

-

Aromatic carbons will resonate in the region of 110-160 ppm.

-

The carbon of the tert-butyl group will appear around 34 ppm, and the methyl carbons of the tert-butyl group will be observed at approximately 29 ppm.

-

| ¹³C NMR Spectral Data | |

| Carbon Atom | Chemical Shift (ppm) |

| C-OH | ~152 |

| C-C(CH₃)₃ | ~136 |

| Aromatic CH | ~126, 125, 119, 115 |

| C(CH₃)₃ | ~34 |

| C(CH₃)₃ | ~29 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-tert-butylphenol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum with 8-16 scans.

-

Set the spectral width to 0-12 ppm.

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A significantly higher number of scans (e.g., 1024 or more) will be required.

-

Set the spectral width to 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expected Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1260-1000 |

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: As 2-tert-butylphenol is a liquid, a neat sample can be analyzed. Place one to two drops of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the salt plates in the spectrometer.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 2-tert-butylphenol and confirming its molecular weight.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 150

-

Major Fragment Ion: m/z = 135 (loss of a methyl group, [M-15]⁺)

Experimental Protocol for GC-MS Analysis

The following protocol is adapted from the OIV-OENO 620-2020 method for the analysis of alkylphenols in wines and can be modified for the analysis of a pure compound.[3][4]

-

Sample Preparation: Prepare a dilute solution of 2-tert-butylphenol in a suitable solvent such as ethanol or dichloromethane.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

GC Parameters (Example): [3][4]

-

Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent.

-

Injector Temperature: 260 °C (splitless mode).

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C, and hold for 3 minutes.

-

-

MS Parameters (Example): [3][4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For identification, a full scan is preferable.

-

Safety Information

2-tert-butylphenol is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | GHS06 |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects | GHS09 |

Precautionary Statements: P260, P261, P264, P270, P271, P273, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P361, P363, P391, P405, P501.

Applications and Biological Activity

2-tert-butylphenol is primarily used as an intermediate in the chemical industry. Its applications include:

-

Antioxidant Production: It is a precursor for the synthesis of more complex antioxidants.

-

Fragrance Industry: Used in the production of fragrance compounds.[2]

-

Agrochemicals: Serves as a raw material for certain insecticides.[1]

-

Polymer Industry: Used in the manufacturing of synthetic resins and plasticizers.[2]

It is crucial to note that while the related compound, 2,4-di-tert-butylphenol, has been extensively studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, there is limited specific information available on the biological activities of 2-tert-butylphenol (CAS 88-18-6) itself. Researchers should exercise caution and not extrapolate the biological data of di-substituted phenols to this mono-substituted compound.

References

Synthesis of 2-tert-Butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylphenol from phenol and isobutene, a key intermediate in the production of antioxidants, agrochemicals, and fragrance compounds.[1] This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to support research and development in this area.

Reaction Overview and Mechanism

The synthesis of 2-tert-butylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene. This electrophilic aromatic substitution reaction is catalyzed by an acid, which protonates isobutene to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of 2-tert-butylphenol and 4-tert-butylphenol as the main mono-alkylation products. Further alkylation can lead to di- and tri-substituted byproducts such as 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol.

The selectivity towards 2-tert-butylphenol is influenced by several factors, including the choice of catalyst, reaction temperature, pressure, and the molar ratio of the reactants.

Experimental Protocols

Several catalytic systems have been employed for the synthesis of 2-tert-butylphenol. Below are detailed protocols for key experimental setups.

Protocol 1: Alkylation using a Solid Acid Catalyst (Activated Clay)

This protocol describes a liquid-phase alkylation using a solid acid catalyst, which simplifies catalyst removal.

Apparatus:

-

A three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Condenser

Reagents:

-

Phenol

-

Activated Clay (Catalyst)

-

Isobutylene gas

Procedure:

-

Charge the flask with a specific amount of phenol and activated clay. The ratio of phenol to catalyst can be varied, for example, 1:0.05 by weight.[2]

-

Heat the mixture to the desired reaction temperature (e.g., 83 ± 1 °C) with stirring.[2]

-

Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically around 1:1.19.[2]

-

Maintain the reaction temperature and continue stirring for a set period after the isobutylene addition is complete (e.g., 1.0 hour).[2]

-

Monitor the reaction progress using Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid activated clay catalyst.[2]

-

The resulting filtrate contains the crude product, which can be further purified by distillation.[2]

Protocol 2: Alkylation using an Aluminum Phenoxide Catalyst

This method often provides high ortho-selectivity.

Apparatus:

-

A high-pressure autoclave reactor equipped with a stirrer

Reagents:

-

Phenol

-

Aluminum metal

-

Isobutylene

Procedure:

-

Prepare the aluminum phenoxide catalyst in situ by dissolving 1 to 3% by weight of aluminum in the phenol to be alkylated at elevated temperatures (e.g., 110°C to 120°C).[3]

-

Heat the reactor to the reaction temperature, typically between 100°C and 120°C.[3]

-

Introduce isobutylene into the reactor under pressure, which can be up to 25 bars.[3]

-

Maintain the reaction for a specified duration, monitoring pressure and temperature.

-

After the reaction, cool the autoclave and vent any excess pressure.

-

The catalyst is typically deactivated by hydrolysis with water.

-

The organic layer is then separated and purified by vacuum distillation.

Protocol 3: Alkylation using a Sulfonated Polystyrene-Divinylbenzene Ion-Exchange Resin

This protocol utilizes a commercially available solid acid catalyst.

Apparatus:

-

Batch reactor

Reagents:

-

Phenol

-

Isobutene

-

Sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15)

Procedure:

-

Charge the reactor with phenol and the ion-exchange resin.

-

Heat the mixture to the reaction temperature (e.g., 95°C).

-

Introduce isobutene at a specific molar ratio to phenol.[3]

-

The reaction is carried out in the liquid phase.

-

After the reaction, the resin catalyst can be easily removed by filtration.

-

The product mixture is then purified, typically by distillation.

Quantitative Data

The following tables summarize quantitative data from various experimental setups for the synthesis of tert-butylated phenols.

Table 1: Influence of Catalyst and Reaction Conditions on Product Distribution

| Catalyst | Phenol:Isobutene (molar ratio) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Phenol Conversion (%) | 2-TBP Selectivity (%) | 4-TBP Selectivity (%) | 2,4-DTBP Selectivity (%) | 2,6-DTBP Selectivity (%) | Reference |

| Sulfonated Polystyrene-Divinylbenzene Resin | 1:0.42 | 95 | - | - | - | 88 (based on phenol conversion) | - | - | - | [3] |

| Phosphoric Acid / Acetic Acid | 1:2 (approx.) | 120 | - | 3 | 99 | 14 | 11 | 74 | - | |

| Aluminum Phenoxide | - | 110-120 | up to 25 | - | - | ~70 (with 1:1 phenol:isobutene) | - | Byproduct | Byproduct | [3] |

| H-Y Zeolite (in supercritical CO₂) | 1:2 (phenol:tert-butanol) | 130 | 100 | - | - | - | - | 65 (yield) | - | [4] |

| Activated Clay | 1:1.19 | 83 | - | 1 | - | - | - | - | - | [2] |

| Acid-Supported Alumina | 1:1.5-2.5 | 120-180 | 1-10 ( kg/cm ²) | 0.5-6 | - | - | - | - | - | [2] |

Note: TBP = tert-butylphenol, DTBP = di-tert-butylphenol. Selectivity can be reported based on converted phenol or total products.

Experimental Workflow

The general workflow for the synthesis and purification of 2-tert-butylphenol is outlined below.

Conclusion

The synthesis of 2-tert-butylphenol from phenol and isobutene is a well-established industrial process. The choice of catalyst and the control of reaction parameters are crucial for achieving high selectivity towards the desired ortho-isomer and minimizing the formation of byproducts. Solid acid catalysts offer environmental and processing advantages due to their ease of separation and potential for regeneration. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and development of 2-tert-butylphenol and its derivatives.

References

2-tert-butylphenol molecular structure and formula C10H14O

An In-Depth Technical Guide to 2-tert-Butylphenol (C₁₀H₁₄O)

Introduction

2-tert-Butylphenol is an organic compound featuring a phenol ring substituted with a tert-butyl group at the ortho position.[1][2] Its molecular formula is C₁₀H₁₄O.[1][3] This compound serves as a crucial intermediate in the synthesis of more complex molecules, including antioxidants, stabilizers, and pharmaceuticals.[1][2] The presence of the bulky tert-butyl group adjacent to the hydroxyl group imparts unique steric and electronic properties, influencing its reactivity and applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications relevant to research and drug development.

Molecular Structure and Chemical Identity

2-tert-Butylphenol consists of a benzene ring bonded to a hydroxyl group (-OH) and a tert-butyl group [-C(CH₃)₃] at adjacent carbon atoms. This ortho-substitution is key to its chemical behavior.

Table 1: Chemical Identifiers for 2-tert-Butylphenol

| Identifier | Value |

| IUPAC Name | 2-tert-butylphenol[3] |

| CAS Number | 88-18-6[2] |

| Molecular Formula | C₁₀H₁₄O[3] |

| Molecular Weight | 150.22 g/mol [3][4] |

| SMILES | CC(C)(C)C1=CC=CC=C1O[2][3] |

| InChI | 1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3[4] |

| InChIKey | WJQOZHYUIDYNHM-UHFFFAOYSA-N[4] |

| Synonyms | o-tert-Butylphenol, 2-(1,1-Dimethylethyl)phenol, OTBP[1][3] |

Physicochemical and Spectroscopic Properties

2-tert-Butylphenol is a colorless to light yellow liquid at room temperature with a characteristic phenolic odor.[1][3] It is sparingly soluble in water but shows good solubility in organic solvents and alkaline solutions.[1][5]

Table 2: Physicochemical Properties of 2-tert-Butylphenol

| Property | Value |

| Appearance | Colorless to light yellow liquid[3] |

| Melting Point | -7 °C[4][6] |

| Boiling Point | 224 °C[4][6] |

| Density | 0.978 g/mL at 25 °C[4][6] |

| Refractive Index (n20/D) | 1.523[4] |

| Vapor Pressure | 0.05 mmHg at 20 °C |

| Flash Point | > 110 °C[7] |

| logP (Octanol-Water) | 3.31[5] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and alkali.[5][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of 2-tert-butylphenol.

-

¹H NMR: The proton NMR spectrum typically shows characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the aromatic protons (multiplets in the 6.7-7.2 ppm region), and the hydroxyl proton (a broad singlet whose position is concentration-dependent).

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the six carbons of the aromatic ring.[9]

-

IR Spectroscopy: The infrared spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Additional peaks related to C-H and C=C aromatic stretching are also observed.[3]

Synthesis and Reactivity

The primary industrial method for producing 2-tert-butylphenol is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by an acid.[2][10] The reaction conditions can be tuned to favor the formation of mono-, di-, or tri-substituted phenols. The ortho-product, 2-tert-butylphenol, is often formed alongside the para-isomer (4-tert-butylphenol). Further alkylation can lead to 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.[11]

Caption: Synthesis of tert-butylated phenols via Friedel-Crafts alkylation.

Experimental Protocols

Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation

This protocol details a common application of phenol alkylation, which produces 2,4-di-tert-butylphenol (2,4-DTBP), a widely used antioxidant.[10][12] The synthesis involves the formation of mono-tert-butylphenols as intermediates.

Objective: To synthesize 2,4-DTBP by alkylating phenol with tert-butyl alcohol using a solid acid catalyst.

Materials and Reagents:

-

Phenol

-

tert-Butyl alcohol

-

Solid acid catalyst (e.g., tungstophosphoric acid supported on SBA-15, or acid-supported alumina)[10][12]

-

Reaction vessel (e.g., fixed-bed microreactor or sealed autoclave)[10][12]

-

Stirring and heating apparatus

-

Syringe pump for reactant delivery

-

Filtration setup

-

Distillation apparatus for purification

Procedure (Fixed-Bed Reactor Method): [12]

-

Catalyst Preparation: Pack the fixed-bed microreactor with the solid acid catalyst. Place the reactor inside an electrically heated oven.

-

Reactant Preparation: Prepare a mixture of phenol and tert-butyl alcohol. The molar ratio can be varied, for instance, from 1:2 to 2:1, to study its effect on product selectivity.[12]

-

Reaction Execution:

-

Product Collection and Analysis:

-

Collect the product mixture as it elutes from the reactor.

-

Analyze the composition of the product stream using gas chromatography (GC) to determine the conversion of phenol and the selectivity towards 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol.

-

-

Purification:

Applications in Research and Drug Development

While 2-tert-butylphenol itself has limited direct pharmaceutical applications, it is a vital building block for more complex molecules with significant biological activity.

-

Antioxidant Synthesis: It is a key precursor for producing sterically hindered phenolic antioxidants like 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol.[2][11] These compounds are widely used to prevent oxidative degradation in plastics, rubbers, and lubricants, and their potential therapeutic effects in combating oxidative stress are under investigation.[14]

-

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The tert-butyl group can be used to enhance lipophilicity, improve metabolic stability, or provide steric bulk to modulate the interaction of a drug molecule with its biological target.[14]

-

Fragrance Industry: Hydrogenation of 2-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which, upon acetylation, becomes a commercial fragrance.[2]

-

Receptor Modulation: Some studies have shown that tert-butylated phenols can act as antagonists for the androgen receptor or as inverse agonists for the estrogen-related receptor (ERR) gamma.[3] Furthermore, the related compound 2,4-di-tert-butylphenol has been identified as an endocrine disruptor that can activate retinoid X receptors (RXRs).[15]

Safety and Toxicology

2-tert-Butylphenol is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Toxicological and Safety Data for 2-tert-Butylphenol

| Parameter | Value / Information |

| GHS Pictograms | GHS05 (Corrosive), GHS07 (Exclamation mark), GHS09 (Environmental hazard)[2] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects)[16] |

| Precautionary Statements | P260, P273, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[2] |

| LD₅₀ (Oral, rat) | 440 mg/kg |

| LC₅₀ (Inhalation, rat) | 1070 mg/m³/4H |

| Primary Hazards | Corrosive; causes severe burns to eyes, skin, and respiratory tract.[16] Harmful if swallowed or inhaled. |

| Handling | Use in a well-ventilated area with personal protective equipment (goggles, gloves, protective clothing).[17] An eyewash station and safety shower should be available. |

Chronic exposure may lead to liver and kidney damage. Due to its corrosive nature and toxicity, all handling should be performed in accordance with the material safety data sheet (MSDS) guidelines.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 3. 2-Tert-Butylphenol | C10H14O | CID 6923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-tert-ブチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Buy 2-Tert-butylphenol | 88-18-6 [smolecule.com]

- 6. 2-tert-Butylphenol | 88-18-6 [chemicalbook.com]

- 7. 2-tert-butyl phenol, 88-18-6 [thegoodscentscompany.com]

- 8. 2,6-DI-TERT-BUTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-tert-Butylphenol(88-18-6) 13C NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. prepchem.com [prepchem.com]

- 14. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. cpachem.com [cpachem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Mechanism of Action for 2-tert-butylphenol as an Antioxidant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-tert-butylphenol, a member of the hindered phenolic antioxidant family, demonstrates its protective effects against oxidative stress primarily through a radical scavenging mechanism. While specific quantitative data for 2-tert-butylphenol is not extensively available in the public domain, its mechanism of action can be thoroughly understood by examining the well-established principles of phenolic antioxidants and data from structurally related compounds, such as 2,4-di-tert-butylphenol. This guide elucidates the core mechanisms, provides relevant quantitative data from analogous compounds, details experimental protocols for assessing antioxidant activity, and visualizes the key pathways and workflows.

Core Mechanism of Antioxidant Action

The antioxidant activity of 2-tert-butylphenol is rooted in its chemical structure: a hydroxyl (-OH) group attached to a benzene ring, with a bulky tert-butyl group at the ortho position. This configuration is key to its function as a radical scavenger. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.

This process can be summarized in two main pathways:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. The presence of the electron-donating tert-butyl group further enhances this stability.[1]

-

Single Electron Transfer - Proton Transfer (SET-PT): In this pathway, the phenol first transfers an electron to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion, resulting in a stable phenoxyl radical and a neutralized molecule.

The steric hindrance provided by the ortho-tert-butyl group plays a crucial role. It enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains, and influences the kinetics of the antioxidant reaction.

Quantitative Antioxidant Activity Data

Direct and extensive quantitative data specifically for 2-tert-butylphenol is limited in publicly accessible literature. However, data from the structurally similar compound, 2,4-di-tert-butylphenol (2,4-DTBP) , provides valuable insights into the expected antioxidant capacity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2,4-DTBP from common in vitro antioxidant assays. A lower IC50 value indicates greater antioxidant potency.

| Antioxidant Assay | 2,4-di-tert-butylphenol (IC50) | Standard Reference (IC50) |

| DPPH Radical Scavenging | 60 µg/mL[2][3] | Ascorbic Acid: ~5 µg/mL |

| ABTS Radical Scavenging | 17 µg/mL[2][3] | Trolox: ~3 µg/mL |

| Metal Chelating Activity | 20 µg/mL[3] | EDTA (used as a standard) |

Note: The provided IC50 values are for 2,4-di-tert-butylphenol and serve as an estimate for the potential activity of 2-tert-butylphenol. Experimental validation for 2-tert-butylphenol is recommended.

Signaling Pathway Interactions: The Keap1-Nrf2 Pathway

While direct evidence for 2-tert-butylphenol is scarce, phenolic antioxidants are known to interact with cellular signaling pathways that regulate endogenous antioxidant defenses. A key pathway is the Keap1-Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[4][5]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6] Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[4] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Although direct activation of the Keap1-Nrf2 pathway by 2-tert-butylphenol has not been extensively documented, other tert-butylated phenols like tert-butylhydroquinone (tBHQ) are potent activators of this pathway.[8][9] It is plausible that 2-tert-butylphenol could exert part of its antioxidant effect through a similar mechanism, warranting further investigation.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays, adapted for the evaluation of 2-tert-butylphenol. These protocols are based on established methods used for structurally similar phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Reagents and Materials:

-

2-tert-butylphenol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Solutions: Prepare a stock solution of 2-tert-butylphenol in methanol (e.g., 1 mg/mL). From this, create a series of dilutions to obtain a range of concentrations. Prepare a similar dilution series for ascorbic acid.

-

Assay:

-

Add 100 µL of each concentration of the test sample or standard to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

-

Reagents and Materials:

-

2-tert-butylphenol

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Solutions: Prepare a stock solution and serial dilutions of 2-tert-butylphenol and Trolox in a suitable solvent.

-

Assay:

-

Add 20 µL of each concentration of the test sample or standard to the wells of a 96-well plate.

-

Add 180 µL of the ABTS working solution to each well.

-

-

Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

-

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological model system like erythrocyte membranes or liposomes.

-

Model System: Human erythrocyte membranes or prepared liposomes.

-

Inducer of Peroxidation: A pro-oxidant such as ferrous sulfate/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measurement of Peroxidation: Typically measured by the formation of thiobarbituric acid reactive substances (TBARS), which produces a colored product with malondialdehyde (MDA), a secondary product of lipid peroxidation. The absorbance is measured spectrophotometrically around 532 nm.

-

General Procedure:

-

Prepare the lipid substrate (e.g., erythrocyte ghost suspension).

-

Incubate the lipid substrate with various concentrations of 2-tert-butylphenol.

-

Induce lipid peroxidation by adding the pro-oxidant.

-

After a specific incubation period, stop the reaction and measure the extent of lipid peroxidation using the TBARS assay.

-

The antioxidant activity is expressed as the percentage inhibition of lipid peroxidation.

-

Visualizations

Radical Scavenging Mechanism

Caption: General mechanism of free radical scavenging by 2-tert-butylphenol.

Keap1-Nrf2 Signaling Pathway

Caption: Postulated activation of the Keap1-Nrf2 pathway by phenolic antioxidants.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH antioxidant assay.

Conclusion

2-tert-butylphenol is a hindered phenolic antioxidant that primarily functions through radical scavenging via hydrogen atom donation. The ortho-tert-butyl group provides steric hindrance, enhancing the stability of the resulting phenoxyl radical and contributing to its antioxidant efficacy. While specific quantitative data for 2-tert-butylphenol remains to be extensively published, analysis of its structural analog, 2,4-di-tert-butylphenol, suggests potent antioxidant activity. Furthermore, like other phenolic compounds, it may contribute to cellular defense by modulating key signaling pathways such as the Keap1-Nrf2 system. The experimental protocols provided herein offer a framework for the systematic evaluation of its antioxidant potential. Further research is warranted to fully elucidate the specific quantitative antioxidant capacity and the precise molecular interactions of 2-tert-butylphenol in biological systems.

References

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. thaiscience.info [thaiscience.info]

- 4. Keap1-Nrf2/ARE signal pathway activated by butylphthalide in the treatment of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 8. Nrf2-dependent and -independent effects of tBHQ in activated murine B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-butylphenol, a key intermediate in the chemical and pharmaceutical industries. Understanding its solubility in various organic solvents is crucial for process development, formulation, and synthesis. This document collates available solubility data, presents a detailed experimental protocol for its determination, and illustrates the logical workflow for such experiments.

Introduction to 2-tert-butylphenol

2-tert-butylphenol is an organic compound with the chemical formula (CH₃)₃CC₆H₄OH. It is a colorless to light yellow liquid with a characteristic phenolic odor. As an alkylphenol, its chemical properties, including solubility, are dictated by the interplay between the hydrophilic hydroxyl group and the hydrophobic tert-butyl group on the benzene ring. It serves as a vital precursor in the synthesis of antioxidants, resins, and other specialty chemicals.

Solubility Profile of 2-tert-butylphenol

Qualitative Solubility:

2-tert-butylphenol is generally characterized by its good solubility in a range of common organic solvents and poor solubility in water. The large, nonpolar tert-butyl group dominates the molecule's character, making it lipophilic.

Based on available data, 2-tert-butylphenol is reported to be:

-

Soluble in: Alcohols, ethers, carbon tetrachloride, isopentane, and toluene[1].

-

Very soluble in: Ether[1].

-

Soluble in: Alkali solutions, which is characteristic of phenols due to the formation of the more soluble phenoxide salt[1].

-

Poorly soluble in: Water[1].

Quantitative Solubility Data:

Specific quantitative solubility data for 2-tert-butylphenol in various organic solvents is sparse. The most consistently reported quantitative data is for its solubility in water.

Table 1: Quantitative Solubility of 2-tert-butylphenol in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 0.23 | [2] |

| 20 | 0.097 | [3] |

| 25 | 0.07 | [4] |

Note: The variation in reported water solubility may be attributed to differences in experimental methodologies and conditions.

Table 2: Qualitative and Estimated Solubility in Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale / Notes |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group can hydrogen bond with the solvent, and the alkyl portion interacts favorably with the solvent's alkyl chain. Stated as "SOL IN ALCOHOL"[1]. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents can accept hydrogen bonds from the phenolic proton and have sufficient nonpolar character to dissolve the molecule. For the related 2,4-di-tert-butylphenol, solubility in methanol and DMSO is confirmed[5]. |

| Nonpolar | Toluene, Hexane, Isopentane | Soluble | The nonpolar nature of these solvents allows for favorable van der Waals interactions with the large hydrophobic part of 2-tert-butylphenol. Solubility in toluene and isopentane is explicitly mentioned[1]. |

| Halogenated | Carbon Tetrachloride | Soluble | Stated as "SOL IN...CARBON TETRACHLORIDE"[1]. |

| Ethers | Diethyl Ether | Very Soluble | Stated as "VERY SOL IN ETHER"[1]. |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This protocol outlines the steps to determine the solubility of 2-tert-butylphenol in a given organic solvent.

3.1. Materials

-

2-tert-butylphenol (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

3.2. Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of 2-tert-butylphenol to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., testing at 24, 48, and 72 hours) is recommended. Generally, 24 to 48 hours is sufficient.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at the experimental temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the sample to a known volume with the same solvent.

-

Determine the concentration of 2-tert-butylphenol in the diluted sample using a validated analytical method, such as HPLC-UV or GC, against a calibration curve prepared with known concentrations of the compound.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

The experiment should be performed in triplicate, and the solubility should be reported as the average of these determinations with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: A logical workflow for determining the solubility of a chemical compound.

Conclusion

While there is a notable lack of comprehensive quantitative solubility data for 2-tert-butylphenol in a wide array of organic solvents, its qualitative solubility profile indicates good solubility in most non-aqueous media. For researchers requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide serves as a robust methodology. The generation of such data would be a valuable contribution to the chemical literature, aiding in the optimization of processes involving this important chemical intermediate.

References

Spectroscopic Profile of 2-tert-butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-tert-butylphenol, a significant organic compound utilized in various industrial applications, including the synthesis of antioxidants and fragrances. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables and details the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for 2-tert-butylphenol.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Assignments for 2-tert-butylphenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 6.7 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.8 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~1.4 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The hydroxyl proton signal may be broad and its position is also solvent-dependent.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for 2-tert-butylphenol

| Chemical Shift (ppm) | Assignment |

| ~152 | C-OH (aromatic) |

| ~136 | C-C(CH₃)₃ (aromatic) |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic CH |

| ~34 | Quaternary C of tert-butyl |

| ~29 | CH₃ of tert-butyl |

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 2-tert-butylphenol is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-tert-butylphenol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 2-tert-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 2-tert-butylphenol in a laboratory setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work safely with this chemical.

Chemical and Physical Properties

2-tert-Butylphenol is a colorless to light yellow, clear liquid organic compound.[1][2] It is an alkylbenzene, specifically an isomer of tert-butyl phenol.[3] Its primary uses are as an intermediate in the production of flavors, fragrances, insecticides, and phenolic resins.[1][3]

Table 1: Physical and Chemical Properties of 2-tert-Butylphenol

| Property | Value | References |

| Molecular Formula | C10H14O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Odor | Characteristic | [2] |

| Melting Point | -7 °C (19.4 °F) | [1] |

| Boiling Point | 224 °C (435.2 °F) at 760 mmHg | [1] |

| Density | 0.978 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 0.05 mmHg at 20 °C | [1] |

| Flash Point | 102 - 110 °C (215.6 - 230 °F) | [4] |

| Autoignition Temperature | 355 - 370 °C (671 - 698 °F) | [4] |

| Water Solubility | 0.23 - 2.3 g/L at 20 °C | [1][4] |

| log Pow (Octanol/Water Partition Coefficient) | 3.3 at 23 °C | [1][5] |

Hazard Identification and Classification

2-tert-Butylphenol is classified as a hazardous substance with multiple routes of exposure and potential for significant injury if not handled properly.

Emergency Overview: DANGER! Causes severe eye and skin burns, and respiratory and digestive tract burns. It is harmful if swallowed, inhaled, or absorbed through the skin.

GHS Classification:

-

Acute Toxicity, Dermal (Category 3)[6]

-

Serious Eye Damage/Eye Irritation (Category 1)[6]

-

Hazardous to the aquatic environment, long-term (Chronic) (Category 2)[4][6]

NFPA 704 Rating:

-

Health: 3

-

Flammability: 1

-

Instability: 0

Toxicological Data

Exposure to 2-tert-butylphenol can lead to a range of adverse health effects. The substance is corrosive to the skin and eyes, and the vapor is irritating to the respiratory tract.[6] Ingestion is also corrosive.[6] Chronic exposure may lead to liver and kidney damage.

Table 2: Acute Toxicity Data for 2-tert-Butylphenol

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | 440 mg/kg | |

| LD50 | Rat (male) | Dermal | 705 - 1373 mg/kg bw | [6] |

| LD50 | Rabbit | Dermal | 7450 mg/kg | |

| LC50 | Rat | Inhalation | 1070 mg/m³/4H | |

| Draize Test | Rabbit | Eye | 100 uL/4H (Severe) | |

| Draize Test | Rabbit | Skin | 500 uL/4H (Severe) |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with 2-tert-butylphenol.

Personal Protective Equipment (PPE)

-